molecular formula C24H31N3O5 B10944420 N'-cyclododecylidene-5-[(2-nitrophenoxy)methyl]furan-2-carbohydrazide

N'-cyclododecylidene-5-[(2-nitrophenoxy)methyl]furan-2-carbohydrazide

Cat. No.: B10944420
M. Wt: 441.5 g/mol
InChI Key: FVOXBCQAVSOGKP-UHFFFAOYSA-N
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Description

N’-Cyclododecyliden-5-[(2-nitrophenoxy)methyl]-2-furohydrazide is a complex organic compound characterized by its unique structure, which includes a cyclododecylidene group, a nitrophenoxy group, and a furohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Cyclododecyliden-5-[(2-nitrophenoxy)methyl]-2-furohydrazide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Cyclododecylidene Intermediate: Cyclododecanone is reacted with hydrazine hydrate to form cyclododecylidene hydrazone.

    Introduction of the Nitro Group: The cyclododecylidene hydrazone is then reacted with 2-nitrophenol in the presence of a suitable catalyst to introduce the nitrophenoxy group.

    Formation of the Furohydrazide Moiety: The final step involves the reaction of the intermediate with furfuraldehyde under acidic conditions to form the furohydrazide moiety.

Industrial Production Methods

Industrial production of N’-Cyclododecyliden-5-[(2-nitrophenoxy)methyl]-2-furohydrazide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-Cyclododecyliden-5-[(2-nitrophenoxy)methyl]-2-furohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The furohydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted furohydrazide derivatives.

Scientific Research Applications

N’-Cyclododecyliden-5-[(2-nitrophenoxy)methyl]-2-furohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-Cyclododecyliden-5-[(2-nitrophenoxy)methyl]-2-furohydrazide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes. In medicinal applications, it may inhibit specific enzymes or signaling pathways involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • N’-Cyclododecyliden-2-(2-nitrophenoxy)acetohydrazide
  • N’-Cyclododecyliden-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide

Uniqueness

N’-Cyclododecyliden-5-[(2-nitrophenoxy)methyl]-2-furohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or bioactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H31N3O5

Molecular Weight

441.5 g/mol

IUPAC Name

N-(cyclododecylideneamino)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide

InChI

InChI=1S/C24H31N3O5/c28-24(26-25-19-12-8-6-4-2-1-3-5-7-9-13-19)23-17-16-20(32-23)18-31-22-15-11-10-14-21(22)27(29)30/h10-11,14-17H,1-9,12-13,18H2,(H,26,28)

InChI Key

FVOXBCQAVSOGKP-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(=NNC(=O)C2=CC=C(O2)COC3=CC=CC=C3[N+](=O)[O-])CCCCC1

Origin of Product

United States

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